2-(1-Phenylethyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylethyl)malonic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 1-phenylethyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce phenylethyl alcohol.
Scientific Research Applications
2-(1-Phenylethyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)malonic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenylethyl)propanedioic acid
- Malonic acid
- Phenylacetic acid
Uniqueness
2-(1-Phenylethyl)malonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .
Properties
CAS No. |
41103-90-6 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(1-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15) |
InChI Key |
AHWJRDQVJRKCPR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
41103-90-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.